2-Iodo-6-nitroanisole

Description

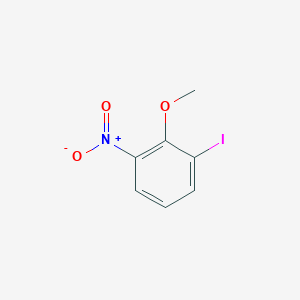

2-Iodo-6-nitroanisole (hypothetical structure: methoxy group at position 1, iodine at position 2, and nitro group at position 6 on a benzene ring) is a halogenated nitroaromatic compound. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and materials science research, due to their electron-withdrawing substituents (iodo, nitro) and methoxy group, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

1-iodo-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H6INO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |

InChI Key |

KPBHKKLYURJMMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

Industrial production of 1-iodo-2-methoxy-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitro group.

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by the electron-withdrawing nitro group.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or thiols.

Major Products

Reduction of Nitro Group: Produces 1-iodo-2-methoxy-3-aminobenzene.

Substitution of Iodine: Produces derivatives depending on the nucleophile used, such as 1-amino-2-methoxy-3-nitrobenzene when using an amine nucleophile.

Scientific Research Applications

1-Iodo-2-methoxy-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3-nitrobenzene in chemical reactions is primarily governed by the electronic effects of its substituents:

Methoxy Group: Acts as an electron-donating group, activating the benzene ring towards electrophilic substitution.

Iodine Atom: Facilitates nucleophilic substitution due to its relatively weak carbon-iodine bond.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

*Hypothetical data inferred from analogs.

Research Findings and Trends

- Substituent Position Effects: Nitro groups at position 6 (vs.

- Halogen Impact : Iodo groups contribute to heavier molecular weights and enhanced intermolecular interactions (e.g., halogen bonding) compared to fluoro analogs.

- Functional Group Influence : Methoxy groups improve solubility in organic solvents relative to amine or hydrogen substituents.

Biological Activity

2-Iodo-6-nitroanisole (C₇H₆INO₃) is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a methoxy-substituted aromatic ring. This compound has garnered attention in recent years due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential antitumor effects. This article reviews the current understanding of the biological activity of 2-iodo-6-nitroanisole, supported by relevant studies and findings.

2-Iodo-6-nitroanisole is a pale yellow solid known for its high reactivity, attributed to the electron-withdrawing nature of the nitro group and the iodine atom. The compound can undergo various chemical transformations, including nucleophilic aromatic substitutions, making it a valuable reagent in organic synthesis .

Antimicrobial Activity

The nitro group in compounds like 2-iodo-6-nitroanisole plays a significant role in their antimicrobial properties. Nitro compounds are known to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that nitro compounds can trigger redox reactions within cells, leading to toxicity and death in microorganisms .

A comparative study highlighted that derivatives with nitro groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the presence of the nitro group is crucial for effective antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-iodo-6-nitroanisole has been investigated through its effects on inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. Research indicates that compounds containing nitro groups can inhibit iNOS, thereby reducing the production of nitric oxide (NO), which is implicated in chronic inflammation .

In vitro studies have shown promising results where nitro-substituted compounds inhibited key inflammatory mediators such as COX-2, IL1β, and TNF-α . The mechanism appears to involve the modulation of intracellular signaling pathways that govern inflammatory responses.

Case Studies

Several case studies have explored the biological activities of nitro-substituted compounds similar to 2-iodo-6-nitroanisole:

- Study on Antimicrobial Efficacy : A study focusing on various nitro compounds revealed that those with electron-withdrawing groups exhibited significant antibacterial activity. The study measured minimum inhibitory concentrations (MICs) against several bacterial strains, noting that compounds with a nitro group were consistently more effective .

- Anti-inflammatory Mechanism Investigation : Research into anti-inflammatory mechanisms indicated that nitro compounds could act as multi-target agents. One study demonstrated that specific derivatives inhibited iNOS and reduced levels of pro-inflammatory cytokines in cell cultures .

- Antitumor Potential Assessment : In a preclinical evaluation, similar nitro compounds were tested for their cytotoxic effects on cancer cell lines. Results showed that these compounds could inhibit cell proliferation and induce apoptosis through various pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.